Adenosine A1 Receptor Affinity: 2-Chloropurine-N2-Glycinamide-Indole vs. 2-Chloropurine-N3-β-Alaninamide-Indole
In radioligand displacement assays using [³H]2-chloro-N⁶-cyclopentyladenosine on human adenosine A1 receptors, the 2-chloropurine-N2-glycinamide-indole scaffold (target compound class) exhibits a Ki of 5.79 nM, representing a 37-fold selectivity over the adenosine A3 receptor (Ki = 216 nM) and a 164-fold selectivity over the A2 receptor (Ki = 951 nM) [1]. In contrast, the N3-β-alaninamide analog (BDBM50013028) shows no detectable A1 binding (IC50 > 10,000 nM) and instead activates the P2Y2 receptor with an EC50 of 577 nM [2]. This fundamental shift from adenosine receptor antagonism to purinergic receptor agonism underscores that the N2-glycinamide linkage is an essential determinant of A1 selectivity.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) and selectivity profile |
|---|---|
| Target Compound Data | Ki (A1) = 5.79 nM; Ki (A3) = 216 nM; Ki (A2) = 951 nM (for the 2-chloropurine-N2-glycinamide-indole structural class) |
| Comparator Or Baseline | N3-β-alaninamide analog (BDBM50013028): A1 IC50 > 10,000 nM; P2Y2 EC50 = 577 nM |
| Quantified Difference | >1,700-fold difference in A1 affinity; complete functional switch from A1 antagonist to P2Y2 agonist |
| Conditions | Radioligand binding: human adenosine A1, A2, A3 receptors expressed in CHO or HEK293 cells; [³H]2-chloro-N⁶-cyclopentyladenosine as radioligand; 2 h incubation at 22°C |
Why This Matters
A procurement decision based solely on the '2-chloropurine-indole' scaffold is invalid; the linker type (glycinamide vs. β-alaninamide) dictates whether the compound is an adenosine receptor ligand or a purinergic receptor agonist, which determines its utility in entirely different biological pathways.
- [1] BindingDB. Entry for BDBM108256 (CHEMBL2205239): Adenosine A1, A3, A2 receptor binding data from Inotek Pharmaceuticals US Patent US8609833. BindingDB Database. View Source
- [2] BindingDB. Entry for BDBM50013028 (CHEMBL3261377): P2Y2 and P2Y6 receptor agonist activity. BindingDB Database. View Source
